molecular formula C18H21N5OS B2863307 (1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1170648-06-2

(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2863307
CAS RN: 1170648-06-2
M. Wt: 355.46
InChI Key: AZMIMXOERRLMRE-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality (1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

Pyrazole derivatives have been reported to show potent antitubercular activity . For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo derivatives have shown significant antitubercular potential against Mycobacterium tuberculosis strain .

Antimicrobial Activity

Compounds containing the pyrazole moiety have been found to exhibit antimicrobial activity . This includes activity against various strains of bacteria and fungi.

Antifungal Activity

Pyrazole derivatives have also been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anti-inflammatory Activity

There is growing interest in pyrazole analogs with dual COX/LOX (lipoxygenase) inhibition, which has widened the scope of developing potent anti-inflammatory drugs .

Anticancer Activity

Pyrazole-bearing compounds have been reported to have potent anticancer activities . For instance, some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines .

Antimalarial Activity

Pyrazole derivatives have shown potential as antimalarial agents . Some hydrazine-coupled pyrazoles have been evaluated for their in vivo antimalarial activities against Plasmodium berghei infected mice .

Antileishmanial Activity

Pyrazole-bearing compounds have been reported to have potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antidiabetic Activity

Pyrazole derivatives have been reported to possess antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs.

properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-3-23-8-7-14(20-23)17(24)21-9-11-22(12-10-21)18-19-16-13(2)5-4-6-15(16)25-18/h4-8H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMIMXOERRLMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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